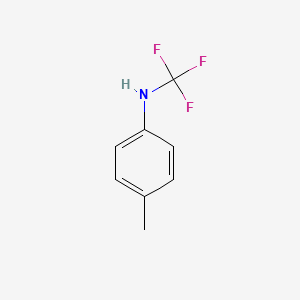

4-methyl-N-(trifluoromethyl)aniline

Description

Contextualization of Aniline (B41778) Derivatives in Contemporary Chemical Research

Aniline and its derivatives are foundational to a vast array of chemical research and industrial applications. sci-hub.secolab.wsresearchgate.net These aromatic amines serve as versatile intermediates in the synthesis of a wide range of organic compounds, including dyes, polymers, pharmaceuticals, and agrochemicals. sci-hub.seresearchgate.netrsc.org The reactivity of the amino group, coupled with the stability of the aromatic ring, allows for a multitude of chemical transformations, making anilines a cornerstone of organic synthesis. researchgate.net Their ability to participate in reactions such as diazotization, acylation, and alkylation provides chemists with a powerful toolkit for molecular design and construction. In recent years, research has increasingly focused on the development of novel aniline derivatives with tailored electronic and steric properties to meet the demands of modern chemical challenges. rsc.org

Strategic Importance of Trifluoromethylation in Organic Molecule Design

The introduction of a trifluoromethyl (-CF3) group into an organic molecule is a widely employed strategy in medicinal chemistry and materials science to enhance a compound's properties. wechemglobal.comnih.gov The trifluoromethyl group is highly electronegative and lipophilic, characteristics that can profoundly influence a molecule's metabolic stability, binding affinity to biological targets, and pharmacokinetic profile. nih.govrsc.org The strong carbon-fluorine bonds within the -CF3 group are resistant to metabolic degradation, often leading to an increased half-life of drug candidates. nih.govmdpi.com Furthermore, the steric bulk and unique electronic nature of the trifluoromethyl group can lead to improved efficacy and selectivity of bioactive molecules. nih.gov Consequently, methods for the efficient and selective introduction of trifluoromethyl groups are a major focus of contemporary organic synthesis research. wechemglobal.com

Structural and Electronic Attributes of 4-Methyl-N-(trifluoromethyl)aniline within the Fluorinated Aromatic Amine Landscape

Physicochemical Properties of this compound and Related Compounds:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Refractive Index (n20/D) |

| This compound | 22864-65-9 | C8H8F3N | 175.15 | 105-106 °C/20 mmHg | 1.2394 (at 25 °C) | 1.4888 |

| 4-(Trifluoromethyl)aniline (B29031) | 455-14-1 | C7H6F3N | 161.12 | 83 °C/12 mmHg | 1.283 (at 25 °C) | 1.483 |

| 4-Methyl-3-(trifluoromethyl)aniline (B146406) | 65934-74-9 | C8H8F3N | 175.15 | 204 °C | 1.220 (at 25 °C) | 1.490 |

| N,4-dimethyl-N-(trifluoromethyl)aniline | Not Available | C9H10F3N | 189.18 | Not Available | Not Available | Not Available |

Note: Data sourced from various chemical suppliers and databases. nih.govsigmaaldrich.comchemicalbook.comsigmaaldrich.comsigmaaldrich.comsigmaaldrich.com Boiling points are often reported at reduced pressures.

The electronic properties of the trifluoromethyl group attached to the nitrogen atom significantly decrease the basicity of the amine compared to non-fluorinated anilines. This reduced basicity can be advantageous in certain synthetic applications, preventing unwanted side reactions.

Overview of Research Trajectories and Academic Relevance of this compound

Research involving this compound and its isomers primarily revolves around their utility as building blocks in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical sectors. For instance, the related compound, 4-methyl-3-(trifluoromethyl)aniline, is a key intermediate in the synthesis of the tyrosine kinase inhibitor nilotinib, which is used in cancer therapy. The structural motifs present in this compound make it a valuable precursor for creating novel compounds with potential biological activity.

Synthetic routes to produce such compounds are also an active area of investigation. One patented method for the preparation of the isomeric 4-methyl-3-(trifluoromethyl)aniline involves the nitration of 2-trifluoromethyl toluene (B28343) followed by a reduction reaction. google.com The development of efficient and scalable synthetic methods is crucial for the broader application of these valuable chemical intermediates.

The academic relevance of this compound lies in its potential to serve as a scaffold for the development of new chemical entities with fine-tuned properties. The interplay between the methyl and trifluoromethyl groups provides a platform for systematically studying structure-activity relationships in various chemical and biological systems.

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-N-(trifluoromethyl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3N/c1-6-2-4-7(5-3-6)12-8(9,10)11/h2-5,12H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPQBGGLGUHCGRC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10709734 | |

| Record name | 4-Methyl-N-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10709734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

660-32-2 | |

| Record name | 4-Methyl-N-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10709734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 Methyl N Trifluoromethyl Aniline

Historical Evolution of N-Trifluoromethylation Strategies for Aromatic Amines

The journey to efficiently synthesize N-trifluoromethylated aromatic amines has been marked by the development of various reagents and strategies. Early methods were often harsh and lacked general applicability. A significant breakthrough came with the advent of electrophilic trifluoromethylating agents. In 1984, Yagupolskii and co-workers introduced diaryl(trifluoromethyl)sulfonium salts, which were effective for the trifluoromethylation of thiophenolates, laying the groundwork for electrophilic trifluoromethylation. Current time information in Bangalore, IN.

Over the years, a host of more stable and reactive electrophilic trifluoromethylating reagents have been developed, with the most prominent being the Umemoto and Togni reagents. Current time information in Bangalore, IN.wikipedia.org These reagents, now commercially available, have significantly expanded the scope and accessibility of N-trifluoromethylation reactions. Current time information in Bangalore, IN. The development of these "shelf-stable" reagents has been a pivotal moment in the history of N-trifluoromethylation, enabling milder reaction conditions and greater functional group tolerance. Current time information in Bangalore, IN.

Direct N-Trifluoromethylation Protocols for Aniline (B41778) Systems

Direct N-trifluoromethylation of anilines offers the most straightforward route to N-trifluoromethylated products. These methods can be broadly categorized into reagent-controlled approaches and catalytic methods.

Reagent-Controlled Approaches Utilizing Electrophilic Trifluoromethylating Agents

Electrophilic trifluoromethylating reagents are designed to deliver a "CF3+" equivalent to a nucleophilic nitrogen atom. The Togni and Umemoto reagents are the most widely used in this context.

Togni Reagents: Togni reagent II (1-(trifluoromethyl)-1,2-benziodoxol-3(1H)-one) is a highly effective electrophilic trifluoromethylating agent. wikipedia.org It is a crystalline solid that can trifluoromethylate a variety of nucleophiles, including anilines. While direct N-trifluoromethylation of p-toluidine (B81030) (4-methylaniline) using Togni's reagent is not extensively detailed in the literature, studies on similar anilines provide valuable insights. For instance, the trifluoromethylation of alkenes using anilines in hexafluoroisopropanol (HFIP) with a hypervalent iodine reagent like Togni's has been shown to proceed with high para-selectivity. rsc.org This suggests that direct C-H trifluoromethylation can be a competing pathway.

Umemoto Reagents: Umemoto reagents, such as S-(trifluoromethyl)dibenzothiophenium salts, are another class of powerful electrophilic trifluoromethylating agents. rsc.orgresearchgate.net They have been successfully employed in the trifluoromethylation of various nucleophiles. A study on the trifluoromethylation of 4-tert-butylaniline (B146146) with an Umemoto reagent in DMSO at 70°C resulted in a 91% yield of the corresponding N-trifluoromethylated product, demonstrating the high efficiency of these reagents for N-trifluoromethylation of anilines. nih.gov

A recent study demonstrated an efficient N-trifluoromethylation of various amines using carbon disulfide and silver fluoride (B91410). In this research, the N-trifluoromethylation of N-methyl-4-methylaniline was achieved with a 92% yield, highlighting a highly effective method for a compound structurally very similar to the target molecule. chinesechemsoc.org

Catalytic Methods for Selective N-Trifluoromethylation

Catalytic approaches aim to achieve N-trifluoromethylation with higher efficiency and selectivity, often under milder conditions. While specific catalytic methods for the direct N-trifluoromethylation of 4-methylaniline are not extensively reported, related research on other aniline derivatives provides a basis for potential strategies.

Photoredox catalysis has emerged as a powerful tool for trifluoromethylation reactions. For example, a light-mediated perfluoroalkylation of pyridones and related N-heteroarenes using Langlois' reagent (sodium trifluoromethylsulfinate) has been developed, proceeding without the need for a photocatalyst or additives. nih.gov While not directly applied to anilines, this highlights the potential of light-promoted, catalyst-free approaches.

Multi-Step Synthetic Routes to 4-Methyl-N-(trifluoromethyl)aniline from Functionalized Precursors

Multi-step syntheses offer an alternative approach to this compound, often starting from readily available or specifically functionalized precursors.

Conversion of Pre-Existing Functional Groups

One common strategy involves the synthesis of a trifluoromethylated aromatic ring followed by the introduction or modification of the amino group. For instance, a common precursor for related compounds is 4-methyl-3-(trifluoromethyl)aniline (B146406). Its synthesis typically starts with the nitration of 2-trifluoromethyl toluene (B28343), followed by reduction of the nitro group. While this leads to an isomer of the desired product, modifications to the synthetic sequence could potentially yield the target compound.

Another approach involves the modification of a pre-existing aniline. For example, m-trifluoromethyl-N,N-dimethylaniline has been synthesized by the methylation of m-trifluoromethylaniline using trimethyl phosphate. orgsyn.org A similar strategy could be envisioned starting from p-toluidine, followed by N-trifluoromethylation, although this would fall under direct trifluoromethylation.

Exploration of Novel Coupling and Cyclization Pathways

Modern synthetic chemistry offers a variety of coupling and cyclization reactions that could be adapted for the synthesis of this compound. While specific examples leading directly to this compound are scarce, the general principles can be applied.

For example, palladium-catalyzed C-H olefination of aniline derivatives has been developed for the para-selective functionalization of anilines, demonstrating the power of modern catalysis in controlling regioselectivity. researchgate.net Although this method introduces an olefin rather than a trifluoromethyl group, it showcases the potential for developing selective C-N bond forming reactions on the aniline scaffold.

Furthermore, cyclocondensation reactions using trifluoromethyl-containing building blocks are a common strategy for synthesizing trifluoromethylated heterocycles. nih.gov While not directly applicable to the synthesis of an acyclic aniline derivative, the principles of using functionalized building blocks could be adapted to construct the desired molecule through a convergent synthesis.

Investigations into Sustainable and Efficient Synthesis of this compound

The synthesis of N-trifluoromethylated compounds, including this compound, has traditionally relied on methods that can be hazardous and inefficient. Modern research, however, is pivoting towards more sustainable and efficient chemical processes.

Green Chemistry Principles in Process Development

The integration of green chemistry principles is paramount in the contemporary synthesis of fluorinated compounds. The goal is to minimize environmental impact by adhering to several key tenets. nih.gov For the synthesis of molecules like this compound, this involves a shift away from hazardous solvents and stoichiometric reagents towards catalytic systems and safer reaction media. nih.govresearchgate.net

Key green chemistry considerations include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Use of Catalysis: Employing catalytic reagents in small amounts over stoichiometric reagents is preferred to reduce waste. nih.gov Research into earth-abundant metal catalysts, such as those based on nickel or copper, is gaining traction over precious metal catalysts for N-methylation and related processes. researchgate.net

Safer Solvents and Auxiliaries: Efforts are being made to replace hazardous organic solvents with greener alternatives like water or to perform reactions in solvent-less conditions. nih.gov

Energy Efficiency: Developing reactions that can be conducted at ambient temperature and pressure helps to reduce energy consumption. nih.gov Photocatalysis, which uses light to drive reactions, represents a promising energy-efficient approach for trifluoromethylation. nih.gov

Studies on Reaction Optimization and Yield Enhancement

A central challenge in synthesizing this compound is the efficient introduction of the N-CF3 group. Research has explored various trifluoromethylating agents and reaction conditions to optimize yields. One-pot syntheses are particularly attractive as they reduce the need for intermediate purification steps, saving time and resources.

A notable study demonstrated a one-pot synthesis of N-trifluoromethyl amines using sodium triflinate (CF3SO2Na) as the trifluoromethyl source. rsc.org The reaction proceeds by activating a secondary amine, such as N-methylaniline (a close analogue to the precursor for the target compound), with triphenylphosphine, followed by the addition of an oxidant like silver fluoride (AgF).

Researchers have systematically optimized various parameters to enhance the yield of this transformation. The table below summarizes findings for the synthesis of the closely related compound, N,4-dimethyl-N-(trifluoromethyl)aniline, highlighting the impact of different reagents and conditions.

| Entry | Substrate | Reagent System | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 1 | N,4-dimethylaniline | CF3SO2Na, PPh3, AgF | MeCN | 50 | 87 | rsc.org |

| 2 | N-methylaniline | CF3SO2Na, PPh3, AgF | MeCN | 50 | 85 | rsc.org |

| 3 | N-methylaniline | CS2, AgF, DIPEA | MeCN | 80 | 74 | chinesechemsoc.org |

| 4 | N-benzyl aniline | CS2, AgF, 4-(pyrrolidin-1-yl)pyridine | MeCN | 80 | 78 | chinesechemsoc.org |

Table 1. Optimization studies for N-trifluoromethylation of aniline derivatives. Yields were determined for the isolated product.

These studies show that high yields can be achieved by carefully selecting the trifluoromethyl source, activating agent, and base. For instance, using CF3SO2Na with PPh3 and AgF in acetonitrile (B52724) at 50°C provided an 87% yield for N,4-dimethyl-N-(trifluoromethyl)aniline. rsc.org Another approach using carbon disulfide (CS2) and silver fluoride (AgF) has also been developed, showing moderate to excellent yields for various aromatic amines. chinesechemsoc.org

Academic Considerations for Scalability and Process Intensification in this compound Production

Scaling up the synthesis of this compound from a laboratory setting to industrial production presents several challenges that are a focus of academic research. Key considerations include ensuring the process is safe, cost-effective, and consistently produces a high-purity product.

Process Intensification: A major strategy for improving scalability is process intensification, which aims to develop smaller, cleaner, and more energy-efficient manufacturing processes. One-pot functionalization strategies are a prime example, where multiple reaction steps, such as nitration, methylation, and reduction, are performed in a single reactor. This approach minimizes purification steps and is compatible with modern continuous-flow manufacturing.

Flow Chemistry: The use of microreactors or continuous-flow systems is gaining academic interest for key steps in aniline synthesis, such as nitration. Compared to traditional batch reactors, flow systems offer significantly improved heat transfer and reaction control, which is crucial for managing highly exothermic or hazardous reactions. This enhanced control can lead to higher yields, improved safety, and greater consistency on a large scale.

Catalyst and Reagent Selection: For large-scale production, the cost and safety of reagents are critical. Iron or zinc reductions are often preferred over catalytic hydrogenation with palladium on carbon (Pd/C) for converting nitro groups to amines, as they are more cost-effective. chemicalbook.com However, catalytic hydrogenation, while requiring pressurized systems and higher capital costs, is often cleaner and can be highly efficient. google.com The development of reusable and low-cost catalysts, such as nano-catalysts, is an active area of research aimed at making catalytic processes more economically viable for industrial applications. researchgate.net

Chemical Reactivity and Mechanistic Studies of 4 Methyl N Trifluoromethyl Aniline

Transformations Involving the N-Trifluoromethylamino Group

The N-trifluoromethylamino group itself can undergo various chemical transformations, although its reactivity is significantly modulated by the -CF3 moiety.

The nitrogen atom in 4-methyl-N-(trifluoromethyl)aniline exhibits significantly reduced nucleophilicity compared to the nitrogen in 4-methylaniline (p-toluidine). This marked decrease in reactivity is a direct consequence of the strong electron-withdrawing inductive effect of the trifluoromethyl group. nih.gov The -CF3 group pulls electron density away from the nitrogen atom, making its lone pair less available to attack electrophiles.

This reduced nucleophilicity means that reactions typical for anilines, such as acylation or alkylation at the nitrogen center, are more challenging and may require harsher conditions or more potent electrophiles. evitachem.com The steric bulk of the trifluoromethyl group may also contribute to the lowered reactivity of the nitrogen center. nih.gov Despite its reduced basicity and nucleophilicity, the nitrogen can still participate in reactions. For instance, it can act as a nucleophile in certain transition metal-catalyzed coupling reactions. acs.org

While the C-F bonds in the trifluoromethyl group are exceptionally strong, providing high metabolic stability, the N-CF3 moiety can be chemically transformed. mdpi.com The synthesis of compounds containing the N-CF3 group has been an area of active research, leading to methods for its introduction and subsequent derivatization.

One notable transformation is the conversion of N-CF3 secondary amines into N-CF3 sulfonamides. This provides a pathway to highly desirable but previously scarce chemical structures. nih.gov Another approach involves the N-trifluoromethylation of nitrosoarenes using reagents like sodium triflinate (Langlois reagent) in the presence of a copper catalyst to form N-trifluoromethylated hydroxylamines. These intermediates can then be reduced to yield N-trifluoromethylated anilines, providing an alternative synthetic route to these compounds. acs.org

Research has also demonstrated the synthesis of N-CF3 secondary amines via the addition of in situ generated difluoromethyl imine intermediates with hydrogen fluoride (B91410). nih.gov These building blocks can then be used in further synthetic elaborations.

Transition Metal-Catalyzed Reactions with this compound

This compound can serve as a substrate in various transition metal-catalyzed reactions, which are fundamental to modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed cross-coupling reactions are a key application. For instance, the amino group can direct C-H activation, or the entire molecule can act as a coupling partner in reactions like the Buchwald-Hartwig amination, where it would function as the amine component. The electronic properties imparted by the trifluoromethyl group can influence the efficiency and outcome of these catalytic cycles.

Photoredox catalysis combined with transition metal catalysis has emerged as a powerful strategy. For example, enantioselective carbonylative coupling reactions of alkyl halides and amines can be achieved using a dual catalytic system, often involving iridium as a photocatalyst and nickel as a cross-coupling catalyst. acs.org In such systems, anilines can be effective coupling partners, suggesting that this compound could potentially be used to synthesize complex chiral amides. acs.orgnih.gov

Copper-catalyzed reactions are also relevant, particularly in the context of trifluoromethylation itself. While not a reaction of this compound, the methods used to create related structures, such as the copper-mediated oxidative trifluoromethylation of arenes, highlight the importance of transition metals in the chemistry of trifluoromethylated compounds. acs.orgnih.gov

Table 2: Examples of Potential Transition Metal-Catalyzed Reactions

| Reaction Type | Metal Catalyst (Example) | Potential Reactants | Potential Product Type |

| Buchwald-Hartwig Amination | Palladium | This compound + Aryl Halide | N-Aryl-N-(trifluoromethyl)-4-methylaniline |

| C-H Arylation (directed) | Palladium/Rhodium | This compound + Aryl Halide | Arylated this compound |

| Carbonylative Coupling | Nickel/Iridium (photoredox) | This compound + Alkyl Halide + CO | α-Chiral Amide |

Investigations into C-N Bond Formation Reactions

The amino group of 4-methyl-3-(trifluoromethyl)aniline (B146406) is a key site for synthetic elaboration, readily participating in reactions that form new carbon-nitrogen bonds. These transformations, such as alkylation and acylation, are fundamental in modifying the compound's properties and incorporating it into larger molecular frameworks.

One significant application is in the synthesis of more complex pharmaceutical intermediates. For instance, the amino group can be functionalized through multi-step sequences. An example is the preparation of 4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline, a key intermediate for the drug Ponatinib. tdcommons.orgnih.gov This synthesis involves the initial reduction of a nitro group to form the aniline (B41778), which is then further elaborated. tdcommons.org

Common C-N bond-forming reactions for anilines like 4-methyl-3-(trifluoromethyl)aniline include N-alkylation and N-acylation. N-alkylation can be achieved using alkyl halides, such as methyl iodide, in the presence of a base like potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). evitachem.com N-acylation, or amidation, proceeds readily by treating the aniline with an acyl chloride or anhydride (B1165640). These reactions are typically high-yielding and form the basis for creating a wide array of derivatives.

| Reaction Type | Reagents and Conditions | Product | Yield | Reference(s) |

| N-Alkylation | 1-Methylpiperazine, Triethylamine, Methyl tert-butyl ether | 4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline | Not explicitly stated for this step, but part of a multi-step synthesis | tdcommons.org |

| N-Acylation (Amidation) | tert-Butoxycarbonyl (Boc) anhydride | tert-butyl 4-methyl-3-(trifluoromethyl)phenylcarbamate | Not specified, but mentioned as a synthetic application | chemicalbook.com |

| N-Arylation (Buchwald-Hartwig) | Aryl Tosylate, Pd-PEPPSI-IPr(NMe2)2, K3PO4, tAmOH, 120 °C | 3-Trifluoromethyl-N-(4-methylphenyl)aniline | 92% | acs.org |

Exploration of Cross-Coupling Methodologies at the Aromatic Ring

The aromatic ring of 4-methyl-3-(trifluoromethyl)aniline, when appropriately functionalized with a leaving group such as a halogen, is a versatile substrate for palladium-catalyzed cross-coupling reactions. These methodologies, including the Suzuki-Miyaura and Buchwald-Hartwig reactions, are powerful tools for constructing C-C and C-N bonds, respectively, enabling the synthesis of complex biaryl and arylamine structures.

For these reactions to occur, the aniline must first be halogenated. A common method is bromination using reagents like N-Bromosuccinimide (NBS) in DMF, which can selectively install a bromine atom on the aromatic ring, yielding compounds such as 4-bromo-3-(trifluoromethyl)aniline. chemicalbook.com This bromo-derivative serves as a key precursor for subsequent cross-coupling reactions.

The Suzuki-Miyaura coupling, which joins an organohalide with an organoboron compound, has been successfully applied to unprotected ortho-bromoanilines. nih.gov Catalytic systems like CataCXium A Pd G3 have proven effective for coupling various boronic esters with these challenging substrates, tolerating the free amino group and providing good to excellent yields. nih.gov

The Buchwald-Hartwig amination provides a direct route to form new C-N bonds at the aromatic ring. This reaction couples an aryl halide with an amine. While direct coupling using 4-methyl-3-(trifluoromethyl)aniline as the amine component is common (as seen in the C-N bond formation section), its halogenated derivatives can also act as the aryl halide partner. Palladium catalysts with specialized phosphine (B1218219) ligands are crucial for the success of these transformations, facilitating the key steps of oxidative addition and reductive elimination. wikipedia.orgorganic-chemistry.orglibretexts.org

| Coupling Reaction | Aryl Halide Substrate (Analogue) | Coupling Partner | Catalyst System | Base | Solvent | Yield | Reference(s) |

| Suzuki-Miyaura | 2-Bromoaniline derivative | Benzylboronic acid pinacol (B44631) ester | CataCXium A Pd G3 (10 mol%) | K3PO4 | 2-MeTHF | 91% | nih.gov |

| Suzuki-Miyaura | 3-Bromo-2,1-borazaronaphthalene | Potassium (E)-dec-1-en-1-yltrifluoroborate | Pd(dppf)Cl2 (6 mol%) | Cs2CO3 | Toluene (B28343)/H2O | 92% | nih.gov |

| Buchwald-Hartwig Amination | p-Tolyl-tosylate | 3-(Trifluoromethyl)aniline | Pd-PEPPSI-IPr(NMe2)2 (2 mol%) | K3PO4 | tAmOH | 92% | acs.org |

| Buchwald-Hartwig Amination | Bromo-aromatic ring | Aniline | Pd(OAc)2 / BINAP | Cs2CO3 | Toluene | High (General Procedure) | organic-synthesis.com |

Exploration of Rearrangement and Cycloaddition Reactions

While the primary reactivity of 4-methyl-3-(trifluoromethyl)aniline centers on its amino group and aromatic C-H or C-X bonds, the potential for this scaffold to participate in rearrangement and cycloaddition reactions is of synthetic interest. Direct experimental evidence for 4-methyl-3-(trifluoromethyl)aniline itself in these transformations is not extensively documented in the literature. However, the reactivity of analogous systems suggests potential pathways.

Rearrangement Reactions: The aza-Claisen rearrangement, a nitrogen-based analogue of the classic Claisen rearrangement, is a plausible transformation. wikipedia.org This organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement would require the initial formation of an N-allyl derivative of 4-methyl-3-(trifluoromethyl)aniline. Upon heating, this intermediate could potentially rearrange to form a C-allylated aniline, providing a method for ortho-alkylation of the aromatic ring. The regioselectivity would be influenced by the existing methyl and trifluoromethyl groups. Thermal rearrangements of substituted phenyl allyl ethers have been shown to be regioselective, supporting the feasibility of such controlled reactions. clockss.org

Cycloaddition Reactions: The aniline moiety can be converted into a diene or dienophile for participation in cycloaddition reactions like the Diels-Alder reaction. For example, conversion of the amino group to an imine would generate a system capable of acting as a diene component in a hetero-Diels-Alder reaction. researchgate.net Alternatively, derivatization of the aromatic ring could lead to substrates for [4+2] cycloadditions with highly reactive species like arynes, which is a known method for constructing polycyclic aromatic systems. nih.govrsc.org The electronic nature of the aniline, modulated by the CF3 and methyl groups, would be a critical factor in determining its reactivity in these pericyclic reactions. mdpi.com

Detailed Mechanistic Investigations of Key Reactivity Pathways

Understanding the mechanisms of the reactions involving 4-methyl-3-(trifluoromethyl)aniline is crucial for optimizing conditions and predicting outcomes. The reactivity is largely governed by the electronic properties of the substituents. The trifluoromethyl group is a strong electron-withdrawing group (EWG), which decreases the electron density of the aromatic ring and the basicity of the amino group. Conversely, the methyl group is an electron-donating group (EDG).

Mechanism of Cross-Coupling Reactions: The Buchwald-Hartwig amination follows a well-established catalytic cycle. wikipedia.orgnumberanalytics.com The cycle initiates with the oxidative addition of the aryl halide to a low-valent palladium(0) complex. The amine then coordinates to the resulting Pd(II) complex, and subsequent deprotonation by a base forms a palladium-amido complex. The final step is reductive elimination, which forms the C-N bond of the product and regenerates the Pd(0) catalyst. libretexts.org The nature of the phosphine ligand is critical, influencing both the rate of oxidative addition and reductive elimination. For electron-deficient anilines, such as those bearing a CF3 group, the choice of a sufficiently electron-rich and sterically bulky ligand is essential to promote the reductive elimination step.

Similarly, the Suzuki-Miyaura reaction proceeds via a palladium catalytic cycle involving oxidative addition of the aryl halide to Pd(0), followed by transmetalation with the organoboron species (activated by a base), and finally, reductive elimination to form the C-C bond. libretexts.org The rate-determining step is often the oxidative addition. libretexts.org

Mechanistic Insights from Computational Studies: Density Functional Theory (DFT) studies provide valuable insights into the reactivity of substituted anilines. dntb.gov.uaresearchgate.netresearchgate.net Calculations can model the molecular structure, electron distribution (e.g., molecular electrostatic potential maps), and frontier molecular orbital energies (HOMO/LUMO). For 4-methyl-3-(trifluoromethyl)aniline, the strong EWG effect of the CF3 group lowers the energy of both the HOMO and LUMO, making the ring less susceptible to electrophilic attack compared to aniline itself. The amino group's lone pair, which resides in the HOMO, is less available for donation into the ring, reducing its activating effect. These computational models help explain the regioselectivity of reactions like electrophilic substitution and the relative reactivity in cross-coupling processes. researchgate.net For instance, DFT studies on the reaction of aniline with radicals show how substituents influence reaction pathways and product stability, which can be extrapolated to understand the behavior of 4-methyl-3-(trifluoromethyl)aniline in radical-mediated processes. researchgate.net

Advanced Spectroscopic and Structural Characterization in Academic Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

High-resolution NMR spectroscopy is the cornerstone for determining the precise molecular structure of N-methyl-4-(trifluoromethyl)aniline in solution. Analysis of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR spectra provides unambiguous evidence of the atomic arrangement and connectivity.

The NMR spectra of N-methyl-4-(trifluoromethyl)aniline are dictated by the electronic effects of its substituents. The N-methyl group is weakly electron-donating, while the trifluoromethyl group is strongly electron-withdrawing. This opposition governs the chemical shifts and coupling patterns of the aromatic protons and carbons.

¹H NMR: In a typical ¹H NMR spectrum, the para-substituted aromatic ring exhibits an AA'BB' system, which often simplifies to two distinct doublets. The protons (H-2/H-6) ortho to the electron-donating -NHCH₃ group are shielded and appear upfield, whereas the protons (H-3/H-5) ortho to the electron-withdrawing -CF₃ group are deshielded and appear downfield. The N-H proton shows a broad singlet, and the N-methyl protons appear as a sharp singlet.

¹³C NMR: The ¹³C NMR spectrum provides information on all carbon environments. The carbon attached to the fluorine atoms (the CF₃ group) appears as a quartet due to one-bond C-F coupling. The aromatic carbons show distinct signals influenced by the substituents, with C-4 (attached to CF₃) and C-1 (attached to the amine) being most affected.

¹⁹F NMR: The ¹⁹F NMR spectrum is simple, showing a single sharp signal for the three equivalent fluorine atoms of the trifluoromethyl group. Its chemical shift is characteristic of a CF₃ group attached to an aromatic ring.

Table 1: Predicted NMR Spectroscopic Data for N-Methyl-4-(trifluoromethyl)aniline Note: Experimental data for this specific compound is not consistently available in published literature. The following are predicted values based on established principles and data from similar compounds.

| Nucleus | Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|---|

| ¹H | H-2, H-6 | ~6.6 | d | ³JHH ≈ 8.5 Hz |

| H-3, H-5 | ~7.4 | d | ³JHH ≈ 8.5 Hz | |

| N-H | ~4.0 (variable) | br s | - | |

| N-CH₃ | ~2.9 | s | - | |

| ¹³C | C-1 | ~151 | s | - |

| C-2, C-6 | ~111 | s | - | |

| C-3, C-5 | ~127 | q | ³JCF ≈ 4 Hz | |

| C-4 | ~120 | q | ²JCF ≈ 32 Hz | |

| -CF₃ | ~125 | q | ¹JCF ≈ 272 Hz | |

| N-CH₃ | ~31 | s | - | |

| ¹⁹F | -CF₃ | ~ -63 | s | - |

Two-dimensional (2D) NMR experiments are critical for confirming the assignments made from 1D spectra.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show a clear cross-peak between the aromatic doublets at ~6.6 ppm and ~7.4 ppm, confirming their ortho relationship.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would definitively link the ¹H signals for H-2/6, H-3/5, and the N-methyl to their corresponding ¹³C signals.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals longer-range (2-3 bond) couplings between protons and carbons. Key correlations would include the N-methyl protons to C-1 and C-2/6, and the aromatic protons H-2/6 to carbons C-4 and C-1. These correlations piece the molecular puzzle together, confirming the substitution pattern.

Infrared and Raman Spectroscopy for Vibrational Mode Analysis

N-H Stretch: A characteristic medium-intensity peak for the secondary amine N-H stretch is expected in the IR spectrum around 3400 cm⁻¹.

C-H Stretches: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl group are observed just below 3000 cm⁻¹.

C=C Ring Stretches: Aromatic ring skeletal vibrations typically give rise to several peaks in the 1600-1450 cm⁻¹ region.

C-F Stretches: The C-F bonds of the trifluoromethyl group produce very strong and characteristic absorption bands in the IR spectrum, typically in the 1350-1100 cm⁻¹ range. These are often the most intense peaks in the spectrum.

Table 2: Characteristic Vibrational Frequencies for N-Methyl-4-(trifluoromethyl)aniline

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical Intensity (IR) |

|---|---|---|

| N-H Stretch | 3450 - 3350 | Medium |

| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak |

| Aliphatic C-H Stretch | 2975 - 2850 | Medium |

| Aromatic C=C Stretch | 1620 - 1580, 1510 - 1450 | Medium-Strong |

| C-N Stretch | 1340 - 1250 | Medium |

| Symmetric/Asymmetric C-F Stretch | 1350 - 1100 | Very Strong |

| p-Substituted Ring Bending (out-of-plane) | 850 - 800 | Strong |

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Pathways

High-resolution mass spectrometry (HRMS) provides an extremely accurate measurement of the molecular mass, allowing for the unambiguous determination of the elemental formula. For N-methyl-4-(trifluoromethyl)aniline (C₈H₈F₃N), the calculated exact mass is 175.06088 Da.

Electron ionization (EI) mass spectrometry would induce characteristic fragmentation. The molecular ion peak ([M]⁺•) would be observed at m/z 175. The fragmentation pathways can be predicted based on the stability of the resulting ions and neutral losses.

Plausible Fragmentation Pathways:

Loss of a methyl radical: The most common cleavage for N-methyl anilines is the loss of the methyl group to form a stable [M-15]⁺ ion.

Loss of a hydrogen radical: Loss of the amine proton can occur, leading to an [M-1]⁺ ion.

Loss of the trifluoromethyl radical: Cleavage of the strong C-CF₃ bond can lead to the loss of a •CF₃ radical, though this may be less favorable than other pathways.

Table 3: Predicted Mass Spectrometry Fragments for N-Methyl-4-(trifluoromethyl)aniline

| m/z | Formula of Ion | Identity of Fragment |

|---|---|---|

| 175 | [C₈H₈F₃N]⁺• | Molecular Ion |

| 174 | [C₈H₇F₃N]⁺ | [M-H]⁺ |

| 160 | [C₇H₅F₃N]⁺ | [M-CH₃]⁺ |

| 145 | [C₇H₅N]⁺• | [M-HF-F₂]⁺• (rearrangement) |

| 106 | [C₇H₈N]⁺ | [M-CF₃]⁺ |

X-ray Crystallography for Solid-State Molecular Geometry and Intermolecular Interactions of 4-Methyl-N-(trifluoromethyl)aniline Derivatives and Complexes

While a crystal structure for N-methyl-4-(trifluoromethyl)aniline itself is not publicly documented, the structure of its parent primary amine, 4-(trifluoromethyl)aniline (B29031) , has been determined as a hemihydrate, providing critical insights. scispace.comresearchgate.net

In the crystal structure of 4-(trifluoromethyl)aniline hemihydrate, the aniline (B41778) molecule exhibits the expected geometry. scispace.com The C-N bond length is approximately 1.399 Å, and the internal C-C-C bond angles of the benzene (B151609) ring are close to 120°, showing minor distortions from the substituents. scispace.com The trifluoromethyl group was observed to have rotational disorder. scispace.com

Crucially, the solid-state structure is stabilized by a network of intermolecular hydrogen bonds. The amine (-NH₂) group acts as a hydrogen bond donor, interacting with the oxygen atom of the water molecule present in the crystal lattice. scispace.com

For the target molecule, N-methyl-4-(trifluoromethyl)aniline , one of the N-H hydrogen bond donors is replaced by a methyl group. This has significant implications for its solid-state structure. It would be capable of forming only one hydrogen bond per molecule (from its single N-H bond), compared to the two potential bonds from the -NH₂ group of its parent. This reduction in hydrogen bonding capability would likely lead to a different crystal packing arrangement and could influence physical properties such as melting point. Any complexes formed with metal centers would likely involve coordination through the nitrogen lone pair.

Computational and Theoretical Investigations of 4 Methyl N Trifluoromethyl Aniline

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 4-methyl-N-(trifluoromethyl)aniline, these methods can elucidate the influence of the methyl and N-trifluoromethyl groups on the aromatic system.

Density Functional Theory (DFT) for Geometry Optimization and Conformational Analysis

Density Functional Theory (DFT) stands as a powerful and widely used computational method for predicting the three-dimensional structure of molecules. wikipedia.org An initial DFT study on this compound would involve geometry optimization to determine its most stable conformation. This process would calculate the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule. Conformational analysis would also be crucial to identify different rotational isomers (rotamers), particularly concerning the orientation of the trifluoromethyl group relative to the aniline (B41778) ring, and to determine their relative stabilities.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). sigmaaldrich.comresearchgate.net The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO indicates its ability to accept electrons (electrophilicity). tdcommons.orgmalayajournal.org For this compound, FMO analysis would reveal how the electron-withdrawing trifluoromethyl group and the electron-donating methyl group affect the energy levels and spatial distribution of these orbitals. The HOMO-LUMO energy gap is a key parameter that provides insight into the molecule's kinetic stability and chemical reactivity. physchemres.org A smaller gap generally suggests higher reactivity.

A hypothetical table of FMO properties, based on typical values for similar aromatic compounds, is presented below to illustrate the expected outputs of such an analysis.

| Computational Parameter | Predicted Value (Arbitrary Units) | Significance |

| HOMO Energy | -6.5 eV | Indicates the energy of the outermost electrons; related to the ionization potential and nucleophilicity. |

| LUMO Energy | -1.2 eV | Indicates the energy of the lowest energy empty orbital; related to the electron affinity and electrophilicity. |

| HOMO-LUMO Gap | 5.3 eV | Correlates with the chemical stability and reactivity of the molecule. A larger gap implies greater stability. |

This table is illustrative and does not represent actual calculated data for this compound.

Electrostatic Potential Mapping and Charge Distribution Studies

An electrostatic potential (ESP) map provides a visual representation of the charge distribution within a molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. acs.orgresearchgate.net For this compound, an ESP map would identify the likely sites for electrophilic and nucleophilic attack. It is anticipated that the highly electronegative fluorine atoms of the trifluoromethyl group and the nitrogen atom would exhibit negative electrostatic potential, making them susceptible to electrophilic attack, while the hydrogen atoms of the amino group and the aromatic ring would show positive potential. nih.govacs.org

Molecular Dynamics Simulations for Conformational Landscapes and Dynamics

While quantum chemical calculations provide a static picture, molecular dynamics (MD) simulations can model the behavior of this compound over time. MD simulations would reveal the molecule's conformational landscape by exploring the different shapes it can adopt at a given temperature. This is particularly relevant for understanding the flexibility of the N-CF3 bond and its interaction with the surrounding environment in a solution or a biological system. Currently, no specific MD simulation studies for this compound have been published.

Application of Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Principles for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to predict the biological activity or physicochemical properties of compounds based on their molecular structures. nih.govekb.eg For a series of related N-(trifluoromethyl)aniline derivatives, a QSAR study could establish a mathematical relationship between specific molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) and a measured biological effect. mdpi.commontclair.edu Such models are invaluable in drug discovery for screening virtual libraries of compounds and prioritizing candidates for synthesis and testing. tdcommons.org However, building a reliable QSAR model requires a dataset of compounds with known activities, which is not yet available for derivatives of this compound.

Computational Approaches to Reaction Mechanism Elucidation and Transition State Characterization

Computational chemistry offers powerful tools to investigate the step-by-step pathways of chemical reactions. For the synthesis or reactions of this compound, computational methods can be used to elucidate the reaction mechanism. nih.gov This involves identifying reactants, products, intermediates, and, crucially, the transition states that connect them. Calculating the energy of these species allows for the determination of activation barriers, which govern the reaction rate. For instance, a computational study could explore the mechanism of N-trifluoromethylation of 4-methylaniline, providing insights that could help optimize reaction conditions.

Strategic Applications of 4 Methyl N Trifluoromethyl Aniline As a Chemical Synthon

Utilization in the Synthesis of Diverse Heterocyclic Compounds (e.g., nitrogen-containing frameworks)

The unique reactivity of 4-methyl-N-(trifluoromethyl)aniline makes it a versatile precursor for the synthesis of a wide array of nitrogen-containing heterocyclic compounds. The presence of the N-H bond, coupled with the electron-deficient nature of the nitrogen atom due to the adjacent trifluoromethyl group, allows for its participation in various cyclization and condensation reactions.

While direct literature on this compound is specialized, its reactivity can be inferred from related N-trifluoromethylated amines and anilines used in heterocycle synthesis. For instance, N-CF3 hydrazines have been demonstrated to be robust precursors for valuable N-CF3 indoles. nih.gov This suggests that this compound could similarly serve as a key reactant in Fischer indole synthesis or related cyclizations to produce novel trifluoromethylated indole frameworks.

Furthermore, the aniline (B41778) moiety can participate in reactions such as the Skraup or Doebner-von Miller reactions to form quinolines, or in multicomponent reactions to build complex heterocyclic scaffolds. beilstein-journals.org The electron-withdrawing N-CF3 group can modulate the nucleophilicity of the aniline and the reactivity of the resulting intermediates, potentially leading to unique selectivity or reaction pathways compared to conventional anilines. The presence of fluoroalkyl groups is known to enhance the reactivity of components in cycloaddition reactions, which could be exploited for the synthesis of sulfur- and nitrogen-containing heterocycles. nih.gov

Table 1: Potential Heterocyclic Frameworks Derivable from this compound

| Heterocyclic Class | Potential Synthetic Route | Key Features of Product |

| N-CF3 Indoles | Fischer Indole Synthesis | Core structure in pharmaceuticals and materials |

| N-CF3 Quinolines | Skraup, Doebner-von Miller | Important scaffold in medicinal chemistry |

| N-CF3 Benzimidazoles | Phillips Condensation | Biologically active frameworks |

| N-CF3 Pyrazoles | Paal-Knorr Synthesis Analogs | Prevalent in agrochemicals and pharmaceuticals |

Role in Ligand Design for Organometallic Chemistry and Catalysis

The N-trifluoromethylaniline moiety is a powerful tool in modern ligand design, enabling the fine-tuning of the electronic properties of metal complexes for catalysis.

Preparation of Novel Ligands Incorporating the N-Trifluoromethylaniline Moiety

Research has demonstrated the successful synthesis of N-heterocyclic carbene (NHC) ligands incorporating an N-trifluoromethyl group. ethz.chacs.orgfigshare.com Following a similar strategy, this compound can be envisioned as a starting point for creating novel NHC ligands. The synthesis would typically involve the formation of an N-aryl benzimidazolium salt, which then serves as the direct precursor to the NHC ligand upon deprotonation. The 4-methyl substituent on the aniline ring provides an additional point for steric and electronic modification of the final ligand structure.

The synthesis of such ligands, starting from N-trifluoromethyl benzimidazole, has been well-documented, leading to a series of N-trifluoromethyl benzimidazolium salts that are subsequently used to form complexes with various transition metals, including iridium, rhodium, selenium, and gold. acs.orgresearchgate.net

Evaluation of Catalytic Performance and Selectivity in Metal Complexes

The incorporation of the N-trifluoromethyl group has a profound impact on the electronic nature of the resulting ligands and, consequently, on the catalytic activity of their metal complexes.

Electronic Properties:

Decreased σ-Donating Ability: Spectroscopic analyses, such as IR studies of [Ir(CO)₂(NHC)Cl] complexes, reveal that the N-CF3 substituent significantly reduces the σ-donating strength of the carbene carbon. ethz.chacs.org

Enhanced π-Acceptor Property: Conversely, the π-acceptor (or π-acidic) character of these ligands is enhanced. ethz.chacs.org This is supported by analyses of selenium adducts ([Se(NHC)]) and the redox potentials of rhodium complexes ([Rh(NHC)(COD)Cl]). acs.orgresearchgate.net

This unique electronic profile makes N-CF3 NHC ligands distinct from traditional NHCs, which are typically strong σ-donors. This alteration in electronic properties can be harnessed to modulate the reactivity and selectivity of metal catalysts.

Catalytic Applications:

Gold Catalysis: In π-acidic Au(I)-catalyzed reactions, such as the hydroalkoxylation of cyclohexene, gold complexes bearing N-CF3 NHC ligands have shown catalytic activity competitive with standard phosphine-based catalysts like [Au(PPh₃)Cl]. acs.orgresearchgate.net

Ruthenium Metathesis: Ruthenium-based olefin metathesis catalysts containing N-trifluoromethyl NHC ligands have demonstrated remarkable selectivity. ethz.ch For example, they show unusually high selectivity (up to 90%) for the formation of terminal olefins in the ethenolysis of ethyl oleate and have outperformed the standard second-generation Grubbs catalyst in certain applications. ethz.ch

Table 2: Comparison of Catalytic Performance in Au(I)-Catalyzed Hydroalkoxylation

| Catalyst | Ligand Type | Conversion (%) | Notes |

| [Au(NHC-CF3)Cl] | N-Trifluoromethyl NHC | Competitive | Demonstrates high activity for a π-acidic reaction. acs.orgresearchgate.net |

| [Au(PPh₃)Cl] | Phosphine (B1218219) | Standard | Benchmark catalyst for this transformation. |

| [Au(IMes)Cl] | Standard NHC | Varies | Activity depends on specific reaction conditions. |

Contribution to the Design and Synthesis of Functional Materials with Tailored Electronic Properties

The strong electron-withdrawing properties of the trifluoromethyl group make this compound an interesting building block for functional organic materials with tailored electronic characteristics. nih.gov The incorporation of trifluoromethyl groups into aromatic systems is a well-established strategy for modifying properties relevant to materials science. chemimpex.com

By introducing the N-CF3 moiety, it is possible to lower the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of a π-conjugated system. This tuning is critical for designing materials for specific applications in organic electronics:

n-Type Semiconductors: Lowering the LUMO level can facilitate electron injection and transport, which is a key requirement for n-type organic field-effect transistors (OFETs) and electron-transport layers in organic light-emitting diodes (OLEDs). Research on trifluoromethylphenyl-substituted phthalimides containing selenophene has shown that these materials exhibit clear n-type FET characteristics. rsc.org

Enhanced Stability: The C-F bond is exceptionally strong, and the CF3 group can enhance the metabolic and oxidative stability of molecules. mdpi.com This translates to greater operational stability and longer lifetimes for organic electronic devices.

While specific materials derived directly from this compound are not widely reported, its potential as a synthon for dyes, pigments, and advanced polymers is significant due to its ability to modify electronic properties. chemimpex.com

Intermediate in the Preparation of Advanced Building Blocks for Agrochemical and Specialized Chemical Synthesis

The trifluoromethyl group is a critical substituent in modern agrochemicals and pharmaceuticals because it can enhance metabolic stability, lipophilicity, and binding affinity. mdpi.comchemimpex.comnih.gov Compounds like this compound serve as valuable intermediates for introducing this key functional group into more complex molecules.

Its utility is analogous to that of other trifluoromethylated anilines, which are widely used as starting materials in the synthesis of:

Herbicides and Pesticides: Many commercial agrochemicals contain a trifluoromethyl-substituted aniline core. chemimpex.comchemimpex.com This building block can be further functionalized through reactions targeting the aromatic ring or the amine group to produce active ingredients.

Pharmaceuticals: In drug discovery, the CF3 group is often used to block metabolic pathways or to act as a bioisostere for other groups like chlorine or methyl. mdpi.com Aniline derivatives are precursors to a vast number of drug scaffolds, and using a trifluoromethylated version like this compound allows for the direct incorporation of this beneficial group. chemimpex.comchemimpex.com

The compound can be used to synthesize a broad spectrum of derivatives that serve as building blocks for new pharmaceuticals, agrochemicals, and functional materials. nih.gov

Exploration in Chiral Synthesis and Asymmetric Catalysis for Novel Enantiomers

The synthesis of chiral trifluoromethylated amines is a significant area of research due to the importance of these structures in bioactive molecules. nih.govnih.gov While much of the focus has been on the asymmetric synthesis of trifluoromethylated amines, synthons like this compound also have potential roles in the creation of new chiral molecules.

Asymmetric Synthesis of Amines: A variety of catalytic asymmetric methods, including hydrogenation of trifluoromethyl imines and umpolung additions, have been developed to produce optically active trifluoromethylated amines with high enantioselectivity. acs.orgnih.govbrandeis.edu These methods highlight the demand for chiral molecules containing the N-CF3 moiety.

Nucleophilic Addition: As a nucleophile, this compound can be used in stereoselective addition reactions. For example, its addition to chiral electrophiles could proceed with high diastereoselectivity, allowing for the separation of enantiopure products.

Chiral Ligand Synthesis: The compound could serve as a precursor for chiral ligands used in asymmetric catalysis. By incorporating a chiral center elsewhere in the molecule or by creating atropisomeric ligands, the N-CF3 group could exert a unique electronic influence on the metal center, potentially leading to novel reactivity and selectivity in asymmetric transformations.

The development of efficient methods for the asymmetric introduction of the trifluoromethyl group into organic molecules remains a key objective, and versatile building blocks are crucial to this effort. nih.govnih.gov

Future Research Perspectives and Emerging Directions for 4 Methyl N Trifluoromethyl Aniline

Development of Unprecedented Reaction Methodologies and Catalytic Systems

The synthesis of N-trifluoromethylanilines, including 4-methyl-N-(trifluoromethyl)aniline, is an area of active research. Future efforts will likely concentrate on discovering novel reaction pathways that offer greater efficiency, selectivity, and functional group tolerance than current methods.

One promising avenue is the continued development of photoredox catalysis . This approach, which uses light to initiate chemical transformations, has already shown success in forming C-N bonds for aniline (B41778) synthesis under mild conditions. acs.org Future work could explore new photocatalysts and reaction conditions specifically tailored for the direct N-trifluoromethylation of p-toluidine (B81030) or the functionalization of the this compound core.

Researchers are also expected to focus on new catalytic systems . This includes the design of novel ligands for transition metals like palladium and copper, which are commonly used in C-N coupling reactions. uva.nl For instance, the development of Pd/S,O-ligand catalysis has enabled the para-selective C-H olefination of aniline derivatives, a strategy that could be adapted for the functionalization of this compound. uva.nl Furthermore, the exploration of catalysts based on more abundant and less toxic metals is a key goal. researchgate.net The development of methods using catalysts like Ni/NiO/ZrO₂ for direct amination represents a step in this direction. nih.gov

The discovery of novel trifluoromethylating agents is another critical research area. While reagents like CF₃ λ³-iodanes are effective, their activation often requires Lewis or Brønsted acids. acs.org The isolation and study of trifluoromethyl iodonium (B1229267) salts, which have been shown to be competent electrophiles for trifluoromethylation, could open new mechanistic pathways and reaction designs. acs.org

| Research Area | Focus | Potential Impact |

| Photoredox Catalysis | Development of new photocatalysts and reaction conditions for N-trifluoromethylation. | Milder reaction conditions, higher efficiency, and novel reactivity. acs.org |

| New Catalyst Systems | Design of advanced ligands and exploration of earth-abundant metal catalysts. | Improved selectivity, reduced cost, and lower environmental impact. uva.nlresearchgate.net |

| Novel Reagents | Synthesis and application of new electrophilic trifluoromethylating agents. | Enhanced reactivity and broader substrate scope for trifluoromethylation reactions. acs.org |

Integration into Automated Synthesis and High-Throughput Experimentation Platforms

The integration of automated synthesis and high-throughput experimentation (HTE) is set to revolutionize the discovery and optimization of reactions involving this compound. These platforms enable chemists to perform a massive number of experiments in parallel, rapidly screening variables such as catalysts, ligands, solvents, and reaction conditions. acs.orgyoutube.com

For the synthesis of this compound and its derivatives, HTE can be used for:

Route Scouting: Quickly identifying the most efficient synthetic pathways from a range of potential starting materials and reaction types. acs.org

Reaction Optimization: Fine-tuning reaction parameters to maximize yield and purity while minimizing reaction time and by-product formation. youtube.com

Library Synthesis: Generating large collections of structurally diverse analogs of this compound for biological screening and structure-activity relationship (SAR) studies in drug discovery.

Automated platforms, which can handle liquid and solid dispensing, heating, cooling, and purification, are crucial for realizing the full potential of HTE. youtube.com The coupling of automated synthesis with rapid analytical techniques like liquid chromatography-mass spectrometry (LCMS) allows for the swift analysis of hundreds of reactions, providing vast datasets that can guide further research. acs.org As chemists look to scale up promising reactions identified through HTE, the use of flow chemistry systems, which offer precise control over reaction parameters and enhanced safety, will also become increasingly important. acs.orgnumberanalytics.com

Advancements in Sustainable and Environmentally Benign Synthesis Routes

The principles of green chemistry are increasingly influencing the design of synthetic routes in the chemical industry. benthamdirect.com For a compound like this compound, future research will prioritize the development of more sustainable and environmentally friendly synthetic methods to minimize waste, reduce energy consumption, and avoid the use of hazardous materials. numberanalytics.comperkinelmer.com

Key areas of advancement include:

Biocatalysis: The use of enzymes, such as nitroreductases, offers a highly selective and environmentally benign alternative to traditional metal-catalyzed reductions of nitroaromatics to form anilines. nih.gov Similarly, oxidoreductases like laccase and horseradish peroxidase are being explored for aniline polymerization, and similar enzymatic approaches could be developed for aniline synthesis under mild, aqueous conditions. mdpi.com This approach reduces reliance on precious metals and toxic reagents. nih.gov

Greener Solvents and Reagents: Research is ongoing to replace conventional corrosive or toxic reagents, such as acetic anhydride (B1165640) in acetylation reactions, with greener alternatives like glacial acetic acid catalyzed by benign Lewis acids such as magnesium sulfate. ijtsrd.com The use of water as a solvent and the development of solvent-free reaction conditions are also key goals in green chemistry. benthamdirect.comtandfonline.com

Energy-Efficient Methods: Microwave-assisted synthesis has emerged as a powerful tool for accelerating reactions, often leading to higher yields in shorter times and with lower energy input compared to conventional heating. benthamdirect.comtandfonline.com This technique has been successfully applied to the synthesis of anilines and represents a promising avenue for the production of this compound. tandfonline.com

| Sustainable Approach | Description | Advantages |

| Biocatalysis | Using enzymes (e.g., nitroreductases) to catalyze reactions. | High selectivity, mild aqueous conditions, reduced metal waste. nih.govmdpi.com |

| Green Solvents/Reagents | Replacing hazardous chemicals with benign alternatives (e.g., using water as a solvent). | Increased safety, reduced environmental pollution. benthamdirect.comijtsrd.comtandfonline.com |

| Microwave-Assisted Synthesis | Utilizing microwave irradiation to drive reactions. | Faster reaction times, reduced energy consumption, often higher yields. benthamdirect.comtandfonline.com |

Application of Advanced Spectroscopic and Imaging Techniques for In-Situ Monitoring of Reactions

A deeper understanding of reaction mechanisms and kinetics is crucial for optimizing the synthesis of this compound. Advanced spectroscopic techniques that allow for real-time, in-situ monitoring of chemical reactions are becoming indispensable tools for this purpose. perkinelmer.comnumberanalytics.com

Future research will increasingly employ a suite of these techniques to gain detailed molecular-level insights:

FTIR and Raman Spectroscopy: In-situ Fourier-transform infrared (FTIR) and Raman spectroscopy can track the concentration changes of reactants, intermediates, and products throughout a reaction by monitoring their characteristic vibrational frequencies. perkinelmer.comnumberanalytics.comyoutube.com This provides valuable kinetic data and can help identify transient species that are crucial to the reaction mechanism. youtube.com

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for real-time reaction analysis, providing detailed structural information about the species present in the reaction mixture. numberanalytics.comnumberanalytics.com

UV-Visible Spectroscopy: This technique is useful for monitoring reactions that involve a change in chromophores, allowing for the quantification of reaction rates and the identification of intermediates. numberanalytics.com

By combining these techniques, researchers can build a comprehensive picture of a reaction as it happens. fiveable.me This allows for the rapid identification of optimal reaction conditions, the elucidation of complex reaction pathways, and the validation of mechanistic hypotheses derived from computational studies. perkinelmer.comsouthampton.ac.uk

Synergistic Computational and Experimental Approaches for Rational Design and Discovery

The synergy between computational chemistry and experimental synthesis is accelerating the rational design of new molecules and reaction pathways. For this compound, this integrated approach will be vital for predicting properties, understanding reactivity, and guiding synthetic efforts.

Density Functional Theory (DFT) is a key computational tool that allows researchers to model the electronic structure of molecules and predict their behavior. numberanalytics.com It can be used to:

Investigate Reaction Mechanisms: DFT calculations can be used to explore potential reaction intermediates and transition states, helping to elucidate the most likely pathway for a given transformation. nih.govacs.orgunt.edu For example, DFT has been used to study the direct amination of benzene (B151609) on a nickel surface, providing insights into the roles of various surface-bound species. researchgate.netnih.gov

Predict Spectroscopic Properties: Computational methods can predict NMR chemical shifts, which is particularly useful for fluorinated compounds. nih.gov Calculating the ¹⁹F NMR chemical shifts of trifluoromethyl derivatives can aid in structure elucidation and characterization. nih.gov

Rational Drug Design: By modeling the interaction of this compound derivatives with biological targets, such as the c-Abl kinase ATP-binding site, computational docking studies can predict binding affinities and guide the design of more potent and selective drug candidates. mdpi.com

The process is iterative: computational predictions guide experimental work, and the experimental results then provide feedback to refine and improve the computational models. nih.govrsc.org This powerful combination allows for a more targeted and efficient approach to discovery, reducing the time and resources required to develop new compounds and synthetic methods.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 4-methyl-N-(trifluoromethyl)aniline in laboratory settings?

- Methodological Answer : Synthesis typically involves halogenation or substitution reactions. For example, chlorination of precursors like 2-chloro-3-(trifluoromethyl)aniline (using reagents such as Cl2 or N-chlorosuccinimide) under controlled temperature (60–80°C) yields halogenated intermediates. Purification via column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization is critical to isolate high-purity products. Parallel reactions and combined purification steps improve scalability .

Q. How do the electronic effects of the trifluoromethyl group influence the basicity of this compound compared to other substituted anilines?

- Methodological Answer : The strong electron-withdrawing nature of the -CF3 group reduces the electron density on the aromatic ring, decreasing the compound's basicity. Comparative studies using Hammett parameters or pKa measurements (e.g., via potentiometric titration) can quantify this effect. Resonance and inductive effects should be modeled using DFT calculations (B3LYP/6-311+G(d,p)) to validate experimental observations .

Q. What safety protocols are essential when handling this compound in the laboratory?

- Methodological Answer : Due to acute dermal and inhalation toxicity (Acute Tox. 4), use fume hoods, nitrile gloves, and protective eyewear. Store at -20°C under inert atmosphere (argon/nitrogen) to prevent degradation. Spill management requires neutralization with absorbents (vermiculite) and disposal as hazardous waste per EPA guidelines .

Advanced Research Questions

Q. What spectroscopic techniques are most effective for characterizing this compound, and how can data contradictions be resolved?

- Methodological Answer :

- <sup>1</sup>H/<sup>13</sup>C NMR : Identify aromatic protons (δ 6.8–7.2 ppm) and CF3 groups (δ 115–125 ppm in <sup>19</sup>F NMR). For example, <sup>1</sup>H NMR of analogous compounds shows splitting patterns influenced by para-substituents .

- FT-IR : Confirm NH2 stretches (~3400 cm<sup>-1</sup>) and CF3 vibrations (1100–1250 cm<sup>-1</sup>).

- UV-Vis : Assess conjugation effects (λmax ~270–300 nm).

- Resolution of contradictions : Cross-validate with computational spectroscopy (TD-DFT) to reconcile experimental and theoretical data .

Q. How can researchers design experiments to assess the role of the trifluoromethyl group in enhancing metabolic stability for drug candidates?

- Methodological Answer :

- In vitro assays : Compare metabolic half-life (t1/2) of this compound derivatives vs. non-fluorinated analogs using liver microsomes (e.g., human CYP450 isoforms).

- Structure-activity relationships (SAR) : Synthesize analogs with varying substituents (e.g., -CH3, -OCH3) and measure bioavailability via Caco-2 cell permeability assays.

- Computational modeling : Use molecular docking (AutoDock Vina) to predict interactions with metabolic enzymes like cytochrome P450 .

Q. What methodologies are recommended for analyzing impurities or by-products in the synthesis of this compound?

- Methodological Answer :

- HPLC-MS : Employ reverse-phase C18 columns (acetonitrile/water gradient) to separate impurities. Monitor m/z signals for halogenated by-products (e.g., dichloro derivatives).

- GC-MS : Detect volatile side products (e.g., unreacted aniline precursors) using DB-5MS columns.

- QC standards : Reference certified materials (≥98% purity) and validate against spectral libraries. For trace metals, use ICP-MS .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported boiling points or spectral data for this compound derivatives?

- Methodological Answer :

- Boiling point variations : Differences may arise from purification methods (distillation vs. sublimation) or pressure conditions. Use Antoine equation adjustments for standardization.

- Spectral mismatches : Ensure consistent solvent (CDCl3 vs. DMSO-d6) and calibration (TMS reference). Reproduce experiments with controlled humidity/temperature .

Applications in Material Science and Pharmacology

Q. What strategies optimize the incorporation of this compound into rod-coil block copolymers for advanced materials?

- Methodological Answer :

- Polymerization : Use controlled radical polymerization (ATRP) with trifluoromethylated aniline monomers. Adjust feed ratios to balance rigidity (rod) and flexibility (coil).

- Characterization : Analyze morphology via TEM and thermal stability via TGA (decomposition >250°C).

- Applications : Tailor copolymers for optoelectronic devices (OLEDs) or gas-separation membranes .

Q. How is this compound utilized in the synthesis of kinase inhibitors or antineoplastic agents?

- Methodological Answer :

- Scaffold modification : Introduce the -CF3 group to enhance binding affinity to kinase ATP pockets (e.g., nilotinib analogs).

- In vivo testing : Evaluate pharmacokinetics in murine models, focusing on plasma concentration (Cmax) and tumor inhibition rates.

- Patent analysis : Review structural claims in WO/2006/021881 for prior art .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.